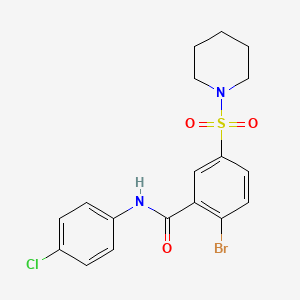![molecular formula C23H23N3O4S B3702112 2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide CAS No. 591723-24-9](/img/structure/B3702112.png)
2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide
概要
説明
2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a benzamide core linked to a glycine derivative substituted with 3,4-dimethylphenyl and phenylsulfonyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Glycine Derivative: The initial step involves the reaction of glycine with 3,4-dimethylphenyl isocyanate to form N-(3,4-dimethylphenyl)glycine.
Sulfonylation: The glycine derivative is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to introduce the phenylsulfonyl group, yielding N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycine.
Amidation: Finally, the sulfonylated glycine derivative is coupled with 2-aminobenzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Corresponding substituted products with amines or thiols.
科学的研究の応用
2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis.
類似化合物との比較
Similar Compounds
- N-(3,4-dimethylphenyl)glycine
- N-(phenylsulfonyl)glycine
- 2-aminobenzamide
Uniqueness
2-{[N-(3,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both 3,4-dimethylphenyl and phenylsulfonyl groups, along with the benzamide core, allows for diverse interactions with molecular targets and participation in various chemical reactions.
特性
IUPAC Name |
2-[[2-[N-(benzenesulfonyl)-3,4-dimethylanilino]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-16-12-13-18(14-17(16)2)26(31(29,30)19-8-4-3-5-9-19)15-22(27)25-21-11-7-6-10-20(21)23(24)28/h3-14H,15H2,1-2H3,(H2,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIVJMQRDLIDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151469 | |
| Record name | 2-[[2-[(3,4-Dimethylphenyl)(phenylsulfonyl)amino]acetyl]amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
591723-24-9 | |
| Record name | 2-[[2-[(3,4-Dimethylphenyl)(phenylsulfonyl)amino]acetyl]amino]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=591723-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[2-[(3,4-Dimethylphenyl)(phenylsulfonyl)amino]acetyl]amino]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-O-ethyl 2-O-methyl 5-[(4-tert-butylbenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B3702032.png)
![4-benzyl-1-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)piperidine](/img/structure/B3702038.png)


![2-(isobutylthio)-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3702054.png)
![Methyl 2-[(3-nitrobenzoyl)carbamothioylamino]benzoate](/img/structure/B3702058.png)
![5-cyclohexyl-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B3702070.png)
![N~2~-(3-bromophenyl)-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3702071.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)glycinamide](/img/structure/B3702077.png)
![ethyl 2-[[12,12-dimethyl-4-(2-methylphenyl)-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B3702083.png)


![N-(3-methoxyphenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3702118.png)
![1-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B3702120.png)
